2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
The compound 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide (hereafter referred to as Compound X) is a thieno[3,2-d]pyrimidine derivative characterized by a 4-bromophenyl substituent at position 3, a tetrahydrofuran-2-yl methyl acetamide group at position 2, and a thioether linkage bridging the pyrimidinone core. Below, we provide a detailed comparison of Compound X with structurally analogous compounds, focusing on synthesis, physicochemical properties, and substituent-driven effects.
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O3S2/c20-12-3-5-13(6-4-12)23-18(25)17-15(7-9-27-17)22-19(23)28-11-16(24)21-10-14-2-1-8-26-14/h3-6,14H,1-2,7-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYDMMLXODRSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide represents a novel addition to the thieno[3,2-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.
Structural Overview
The compound features a complex structure that includes:
- A thieno[3,2-d]pyrimidine core.
- A bromophenyl substituent that may enhance its biological activity.
- A tetrahydrofuran moiety that could influence its pharmacokinetic properties.
This structural diversity suggests multiple interaction possibilities with biological targets.
Antimicrobial Activity
Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit promising antimicrobial properties . For instance:
- Compounds with similar scaffolds have shown effectiveness against various bacterial strains and fungi. Specifically, derivatives have been reported to possess potent activity against multi-drug resistant organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .
Anticancer Potential
The anticancer activity of thieno[3,2-d]pyrimidine derivatives is well-documented. For example:
- Compounds in this class have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation .
- In vitro studies have shown that modifications in the side chains of these compounds can enhance their activity against specific cancer types .
The exact mechanism of action for this compound remains to be fully elucidated. However:
- It is hypothesized that the compound may interact with specific molecular targets such as enzymes involved in inflammation or cancer cell signaling pathways .
Case Studies and Research Findings
- Antimicrobial Study : A recent study synthesized several thieno[3,2-d]pyrimidine derivatives and evaluated their antimicrobial efficacy. The findings revealed that certain compounds exhibited low cytotoxicity while maintaining potent antibacterial activity .
- Anticancer Evaluation : Another investigation focused on the anticancer potential of thieno[3,2-d]pyrimidines. Results indicated that these compounds could inhibit growth in various cancer cell lines effectively .
Data Summary
| Activity | Target Organisms/Cells | IC50 Values | Mechanism Proposed |
|---|---|---|---|
| Antibacterial | MRSA, VRE | 16 - 32 mg/L | Inhibition of bacterial folate enzymes |
| Anticancer | NCI-H1975, A549 | Varies by derivative | Inhibition of key signaling pathways |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Compound X shares a thieno[3,2-d]pyrimidin-4-one core with several derivatives, differing primarily in substituent groups (Table 1). Key analogues include:
*Calculated molecular weight based on formula C₂₂H₂₁BrN₃O₃S₂.
Key Observations :
- The tetrahydrofuran-2-yl methyl group in Compound X may improve solubility compared to the lipophilic benzothiazol-2-yl group in G1-4 .
Example :
- G1-4 was synthesized by reacting 2-chloro-N-(6-trifluoromethylbenzothiazol-2-yl)acetamide with the thiol precursor in DMF at 80°C, yielding 48% after recrystallization .
- 5.5 achieved a higher yield (79%) due to the less sterically demanding 4-bromophenyl substituent .
Physicochemical and Spectral Properties
- Melting Points: Compound 5.5 exhibits a high melting point (>259°C), attributed to strong intermolecular hydrogen bonding from the pyrimidinone NH and acetamide groups . The tetrahydrofuran-2-yl methyl group in Compound X likely reduces crystallinity compared to 5.5, though experimental data is lacking.
- NMR Trends: Aromatic Protons: The 4-bromophenyl group in Compound X and 5.5 causes downfield shifts (δ ~7.61 ppm) due to electron withdrawal, whereas 5.15 (4-phenoxyphenyl) shows upfield shifts (δ ~6.91–7.10 ppm) . NH Signals: Broad singlets at δ 12.48 (pyrimidinone NH) and δ 10.22 (acetamide NH) in 5.5 indicate strong hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
